molecular formula C12H13ClN2 B14149756 7-Chloro-3-propylquinolin-2-amine CAS No. 948294-11-9

7-Chloro-3-propylquinolin-2-amine

Cat. No.: B14149756
CAS No.: 948294-11-9
M. Wt: 220.70 g/mol
InChI Key: DKKNWJTZWZHXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-propylquinolin-2-amine ( 948294-11-9) is a quinoline-based chemical building block offered for research applications. With a molecular formula of C12H13ClN2 and a molecular weight of 220.70, this compound serves as a versatile scaffold in medicinal chemistry and drug discovery efforts . This compound is of significant interest in infectious disease research, particularly in the development of novel antimalarial agents. Its 7-chloroquinoline core is a recognized pharmacophore in this field . Research on closely related 7-chloroquinoline analogs has demonstrated their potential to overcome chloroquine resistance in Plasmodium falciparum by inhibiting hemozoin formation within the parasite's digestive vacuole, a mechanism of action shared with chloroquine . Furthermore, the structural motif is being explored in the synthesis of "Reversed Chloroquine" (RCQ) hybrid molecules, which are designed to combat drug-resistant malaria strains . Beyond antiparasitic research, the 7-chloroquinoline scaffold is also investigated for its anticancer properties. While this compound itself is a building block, various 7-chloroquinoline derivatives have shown promising in vitro cytotoxic activity against a diverse panel of cancer cell lines, highlighting the potential of this chemical class in oncology drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

948294-11-9

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

7-chloro-3-propylquinolin-2-amine

InChI

InChI=1S/C12H13ClN2/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

DKKNWJTZWZHXBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C=CC2=C1)Cl)N

Origin of Product

United States

Preparation Methods

Vilsmeier Reagent-Mediated Cyclization

The quinoline core of 7-chloro-3-propylquinolin-2-amine is often constructed via cyclization reactions. A patent by HU212967B describes a method starting with N-(3-chlorophenyl)-3-amino-2-butenoic acid ester, which undergoes cyclization using a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride). This reaction proceeds at 75–80°C in halogenated hydrocarbon solvents, yielding 2-methyl-7-chloroquinoline-3-carboxylic acid ester.

The ester intermediate is hydrolyzed in hot sodium hydroxide to form the corresponding carboxylic acid, which undergoes thermal decarboxylation at its melting point (195–198°C) to produce 2-methyl-7-chloroquinoline. While this method focuses on methyl substitution, analogous routes could introduce a propyl group by modifying the starting ester’s alkyl chain.

Skraup and Doebner-von Miller Modifications

Although not directly cited in the provided sources, classical methods like the Skraup reaction—which involves condensing aniline derivatives with glycerol and sulfuric acid—are foundational for quinoline synthesis. For this compound, chlorination at the 7-position and propyl group introduction at the 3-position would require post-cyclization functionalization.

Modern Functionalization Strategies

Nucleophilic Substitution for Propyl Group Introduction

A study published in PMC demonstrates the synthesis of quinoline derivatives via amine-quinoline fusion. Starting with Boc/Cbz-protected α-amino acids, the protocol involves:

  • Reduction to amino alcohols using mixed-anhydride protocols.
  • Mesylation with methanesulfonyl chloride to activate the alcohol for nucleophilic substitution.
  • Reaction with N-methylpiperazine to introduce the amine side chain.
  • Deprotection of Boc/Cbz groups using HCl or catalytic hydrogenation.
  • Fusion with 4,7-dichloroquinoline in phenol at elevated temperatures to form the quinoline-2-amine structure.

For this compound, substituting N-methylpiperazine with propylamine during the nucleophilic substitution step would install the 3-propyl group. This approach offers modularity, enabling side chain diversification without altering the quinoline core.

Direct Propylation via Alkylation

Propyl groups can also be introduced through Friedel-Crafts alkylation or transition metal-catalyzed coupling. For example, palladium-catalyzed cross-coupling between 7-chloroquinolin-2-amine and propyl halides could achieve 3-propyl substitution. However, regioselectivity challenges necessitate careful optimization of catalysts and ligands.

Industrial-Scale Production and Green Chemistry

Hydrolysis-Decarboxylation Optimization

The patent method’s hydrolysis step uses hot aqueous sodium hydroxide (105–110°C) to convert esters to carboxylic acids, followed by decarboxylation at high temperatures. Industrial adaptations employ continuous flow reactors to enhance yield (reported up to 65.5%) and reduce energy consumption.

Solvent-Free Cyclization

Recent trends favor solvent-free conditions to minimize waste. The Vilsmeier cyclization described in HU212967B can be performed in excess reagent without solvents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Vilsmeier Cyclization Cyclization → Hydrolysis → Decarboxylation 65.5% Scalable, high purity Requires high temperatures
Amine Fusion Mesylation → Substitution → Fusion 50–70% Modular side-chain introduction Multi-step, costly reagents
Cross-Coupling Metal-catalyzed alkylation 40–60% Direct functionalization Regioselectivity issues

Critical Reaction Parameters and Conditions

Temperature and Solvent Effects

  • Cyclization : Optimal at 75–80°C in halogenated solvents (e.g., dichloroethane).
  • Fusion Reactions : Require phenol as a solvent at 120–150°C to facilitate quinoline-amine coupling.

Reagent Stoichiometry

  • Excess Vilsmeier reagent (1.5–2.0 eq) ensures complete cyclization.
  • Propylamine must be used in excess (3.0 eq) to drive substitution reactions to completion.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-propylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-Chloro-3-propylquinolin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The substituent positions (chlorine, alkyl/aryl groups, and amine) significantly influence the physicochemical and biological properties of quinoline derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Chloro-3-propylquinolin-2-amine Cl (C7), Propyl (C3), NH2 (C2) C₁₂H₁₃ClN₂ 220.70* Anticipated antitumor/antimicrobial
7-Chloro-2-methylquinolin-3-amine Cl (C7), CH₃ (C2), NH2 (C3) C₁₀H₉ClN₂ 192.65 Synthetic intermediate; no reported bioactivity
7-Chloro-2-phenylquinolin-4-amine Cl (C7), Ph (C2), NH2 (C4) C₁₅H₁₁ClN₂ 254.71 High lipophilicity (LogP=4.72); potential CNS activity
7-Chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine Cl (C7), NH2 (C4), Piperidine C₂₂H₂₂Cl₂N₄ 401.34 Antitumor activity (IC₅₀ < 1 μM)

*Calculated based on molecular formula.

Key Observations :
  • Substituent Position: The position of the amine group (C2 vs. C3/C4) alters electronic distribution, affecting binding to biological targets.
  • Alkyl vs. Aryl Groups: Propyl (C3H7) in this compound offers moderate hydrophobicity, balancing solubility and bioavailability. In contrast, phenyl groups (e.g., ) increase steric bulk and lipophilicity, which may improve tissue penetration but complicate synthesis.
  • Biological Activity : Piperidine-containing derivatives (e.g., ) show potent antitumor activity, likely due to improved interactions with cellular targets like kinases or DNA. Propyl-substituted compounds may exhibit similar mechanisms but require empirical validation.

Biological Activity

7-Chloro-3-propylquinolin-2-amine (CAS No. 948294-11-9) is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antimalarial, and anticancer properties, along with its mechanism of action and potential applications in medicinal chemistry.

PropertyValue
Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
IUPAC Name This compound
InChI Key DKKNWJTZWZHXBM-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits significant activity against Gram-positive bacteria and has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The introduction of halogen atoms, such as chlorine, into the molecular structure enhances antibacterial properties, making it a promising candidate for further development in antibacterial therapies .

Antimalarial Activity

The compound's antimalarial properties arise from its ability to inhibit heme polymerase in malaria parasites. This inhibition prevents the conversion of toxic heme into hemozoin, leading to the accumulation of toxic heme within the parasite and ultimately causing its death. The antimalarial activity of quinoline derivatives has been well-documented, with this compound showing potential comparable to established treatments like chloroquine .

Anticancer Activity

Preliminary investigations into the anticancer effects of this compound indicate that it may possess cytotoxic properties against various cancer cell lines. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells, although specific mechanisms for this compound remain to be fully elucidated. Its structural features may contribute to interactions with key molecular targets involved in cancer progression .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For instance:

  • Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Antimalarial Mechanism : Inhibition of heme polymerase leads to toxic accumulation of heme within the parasite.
  • Anticancer Mechanism : Induction of apoptosis via modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antibacterial Efficacy : A study evaluated various derivatives of quinoline for their antibacterial activity against MRSA and found that compounds with similar structures to this compound exhibited submicromolar activity, indicating strong potential for therapeutic use .
  • Antimalarial Assessment : In vitro assays demonstrated that this compound effectively inhibited Plasmodium falciparum growth at low concentrations, supporting its potential as a lead compound in antimalarial drug development .
  • Cytotoxicity Tests : In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxic effects while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-3-propylquinolin-2-amine, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : The synthesis of quinoline derivatives often involves nucleophilic substitution or reductive amination. For analogs like 7-chloroquinoline compounds, a stepwise approach is recommended:

Quinoline Core Formation : Use Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) to introduce formyl/acetyl groups at the 3-position of the quinoline scaffold, as demonstrated in similar systems .

Propylamine Introduction : Employ alkylation or Mitsunobu reactions to attach the propylamine group. For steric hindrance mitigation, use anhydrous dichloromethane (DCM) under nitrogen with triethylamine as a base, followed by controlled addition of methanesulfonyl chloride at 0°C to avoid side reactions .

Purification : Optimize via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, 40:60 ethyl acetate/hexane) to achieve ≥95% HPLC purity .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR Analysis : Confirm substitution patterns via 1^1H and 13^{13}C NMR. For example, the 7-chloro substituent typically causes deshielding of adjacent protons (δ ~8.5 ppm for quinoline H-8) .
  • X-ray Crystallography : Resolve dihedral angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking with centroid distances ~3.94 Å) to validate stereochemistry and packing behavior .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight (expected ~224.69 g/mol for C12_{12}H14_{14}ClN2_2) and rule out byproducts .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in bioactivity data often arise from structural variations or assay conditions. To address this:

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., propyl vs. benzyl groups at position 3) on target binding using molecular docking. For example, bulkier groups may enhance antimalarial activity but reduce solubility .

Assay Standardization : Replicate studies under uniform conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., Plasmodium falciparum 3D7 for antimalarial testing) .

Meta-Analysis : Cross-reference published IC50_{50} values with physicochemical properties (logP, polar surface area) to identify outliers .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced stability?

  • Methodological Answer : Leverage X-ray-derived parameters:

Intermolecular Interactions : Design derivatives with stronger hydrogen-bond donors (e.g., –NH2_2 at position 2) to stabilize dimers via N–H⋯N bonds, as seen in related quinolines .

Packing Efficiency : Introduce planar substituents (e.g., methyl at position 6) to enhance π-π stacking, reducing hygroscopicity and improving shelf life .

Thermal Analysis : Perform DSC/TGA to correlate crystal lattice energy with melting points (~200–250°C for similar compounds) .

Q. What in silico and in vitro approaches are recommended for elucidating the mechanism of action of this compound?

  • Methodological Answer : A multi-tiered workflow is advised:

Molecular Dynamics Simulations : Model interactions with putative targets (e.g., PI3Kδ for anti-inflammatory activity) using AMBER or GROMACS. Focus on binding free energy (ΔG) calculations .

Enzymatic Assays : Test inhibition of key enzymes (e.g., β-hematin for antimalarial activity) via UV-Vis spectroscopy, using chloroquine as a positive control .

Cellular Uptake Studies : Quantify intracellular accumulation via LC-MS in HEK293 cells, adjusting media pH to mimic lysosomal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.